

A Comparative Analysis of Autophagy Enhancers: PBA-1105b, Rapamycin, and SMER28

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PBA-1105b

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three distinct autophagy-enhancing compounds: **PBA-1105b**, Rapamycin, and SMER28. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs by offering a comprehensive overview of their mechanisms of action, available quantitative data, and detailed experimental protocols.

Introduction to Autophagy and its Enhancement

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Consequently, the development of small molecules that can enhance autophagy is a promising therapeutic strategy. This guide focuses on a novel autophagy-targeting chimera (AUTOTAC), **PBA-1105b**, and compares it with two well-established autophagy inducers, Rapamycin and SMER28.

Mechanisms of Action

The three compounds employ distinct strategies to enhance autophagic flux.

PBA-1105b: A Targeted Approach to Autophagy

PBA-1105b is an AUTOTAC, a bifunctional molecule designed to hijack the autophagy machinery for the targeted degradation of specific proteins.^{[1][2][3]} It consists of a ligand that binds to the target protein and another ligand that binds to the autophagy receptor p62/SQSTM1.^{[1][2]} This dual binding induces the self-oligomerization of p62, a crucial step in the formation of the autophagosome, and sequesters the target protein for degradation.^{[4][5][6]} This targeted mechanism offers the potential for high specificity in clearing pathogenic protein aggregates.

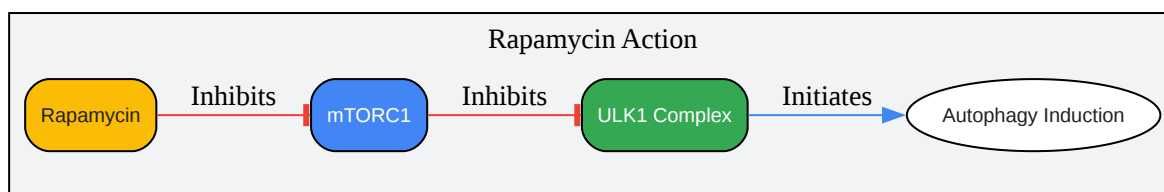
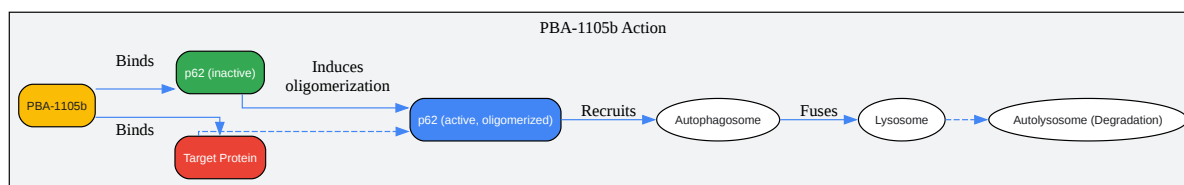
Rapamycin: The mTOR-Dependent Pathway

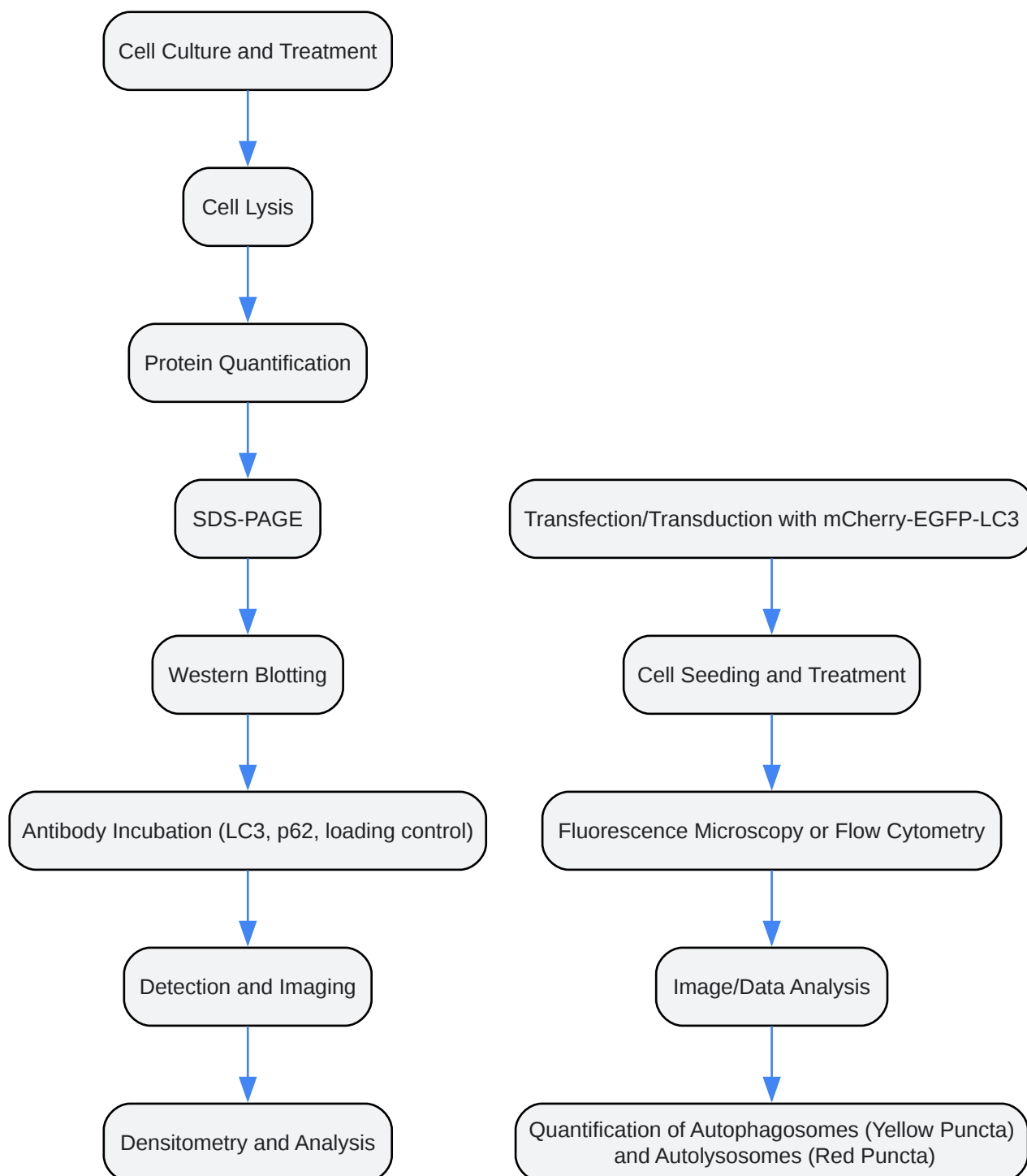
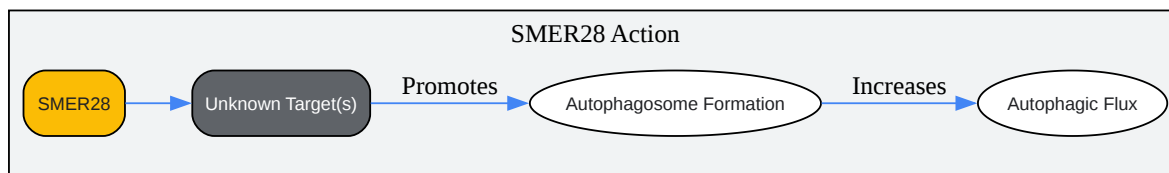
Rapamycin is a well-characterized inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.^{[7][8][9][10]} By inhibiting mTORC1, Rapamycin mimics a state of cellular starvation, which is a potent natural inducer of autophagy.^{[7][8][9][10]} This mTOR-dependent pathway is a major route for autophagy induction.

SMER28: An mTOR-Independent Enhancer

SMER28 (Small Molecule Enhancer of Rapamycin 28) was identified in a screen for compounds that enhance autophagy independently of the mTOR pathway.^{[11][12][13][14][15][16]} While its precise molecular target is still under investigation, it is known to increase the number of autophagosomes and enhance the clearance of aggregate-prone proteins associated with neurodegenerative diseases.^{[11][12][13][14][15][16]} Its mTOR-independent mechanism provides an alternative route to stimulate autophagy, which may be beneficial in contexts where the mTOR pathway is dysregulated.

Signaling Pathway Diagrams





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- To cite this document: BenchChem. [A Comparative Analysis of Autophagy Enhancers: PBA-1105b, Rapamycin, and SMER28]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623202#comparative-analysis-of-pba-1105b-and-other-autophagy-enhancers]

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